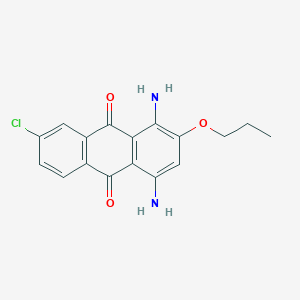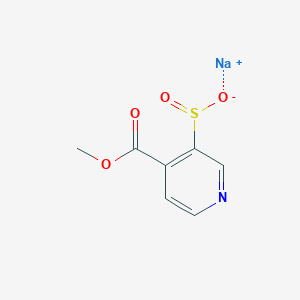
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6NO4SNa It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonation of 4-(methoxycarbonyl)pyridine. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: This compound can be used in biochemical assays and as a probe in studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in electrophilic aromatic substitution. These interactions enable the compound to modify other molecules and exert its effects in different chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium pyridine-3-sulfonate
- Sodium 4-carboxypyridine-3-sulfinate
- Sodium 4-(methylsulfonyl)pyridine-3-sulfinate
Uniqueness
Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H6NNaO4S |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
sodium;4-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)5-2-3-8-4-6(5)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
BUGZQUUAJVHRJI-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=C(C=NC=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


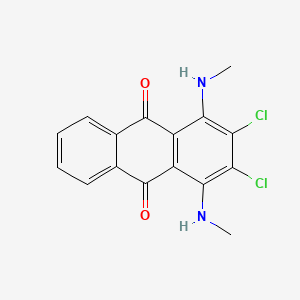
![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
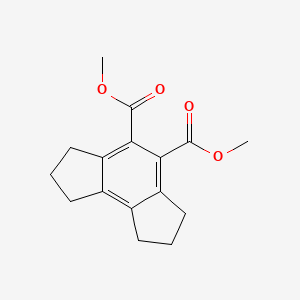
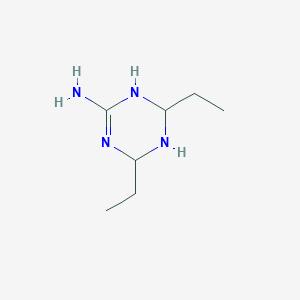

![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)

![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
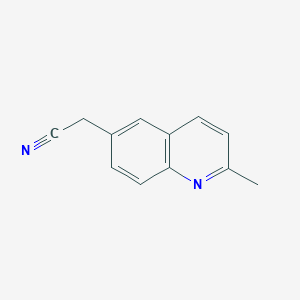

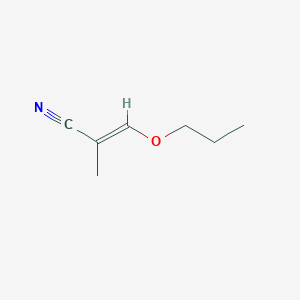
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
